
3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol” is a complex chemical compound with the CAS Number: 2228304-06-9 . It has a molecular weight of 165.18 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C7H13F2NO/c8-7(9)3-5(4-7)6(10)1-2-11/h5-6,11H,1-4,10H2 .Aplicaciones Científicas De Investigación
Cardioselectivity and Beta-Blocking Agents
Research has demonstrated the synthesis and evaluation of heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, where variations in the aryl moiety or amidic group have shown significant potency and cardioselectivity compared to propranolol in animal models. This highlights the potential of such compounds in developing selective beta-adrenergic blocking agents (Large & Smith, 1982).
Corrosion Inhibition
In the field of materials science, tertiary amines synthesized from the series of 1,3-di-amino-propan-2-ol have shown to be effective anodic inhibitors for carbon steel, retarding anodic dissolution and showing high inhibition efficiencies. This underscores the compound's relevance in protecting industrial materials from corrosion (Gao, Liang, & Wang, 2007).
Antimicrobial Applications
The condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with secondary amines yielded aminomethoxy derivatives that exhibited enhanced antimicrobial properties against bacteria and fungi compared to current medical standards, suggesting potential applications in developing new antiseptics (Jafarov et al., 2019).
Tumor Imaging
In the realm of medical imaging, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) and its analogs has been explored for their potential as PET ligands for tumor detection. These compounds have shown high uptake in tumor tissue with low uptake in normal brain tissue in rodent models, making them excellent candidates for imaging brain tumors (Martarello et al., 2002).
Poly(Ether Imine) Dendrimers for Biological Studies
The development of poly(ether imine) dendrimers based on 3-amino-propan-1-ol has illustrated non-toxic properties, making these dendrimers suitable for biological applications. Such dendrimers could be valuable in drug delivery systems and biomolecular research due to their ability to encapsulate and transport therapeutic molecules (Krishna, Jain, Tatu, & Jayaraman, 2005).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)3-5(4-7)6(10)1-2-11/h5-6,11H,1-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOKGTMXNHPDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

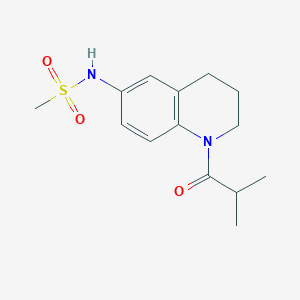
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2569613.png)
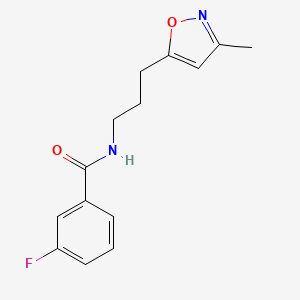
![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)
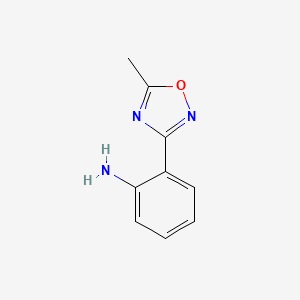
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569619.png)
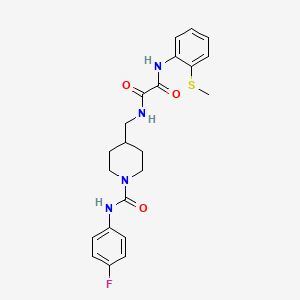
![N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2569623.png)
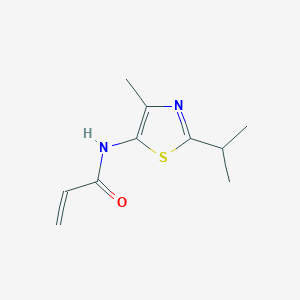


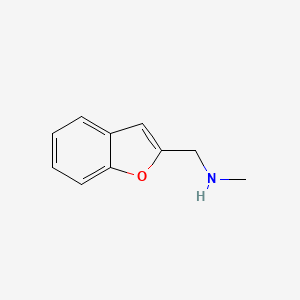
![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)
![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)